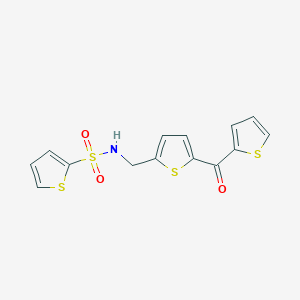

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

CAS No.: 1448078-62-3

Cat. No.: VC6394699

Molecular Formula: C14H11NO3S4

Molecular Weight: 369.49

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1448078-62-3 |

|---|---|

| Molecular Formula | C14H11NO3S4 |

| Molecular Weight | 369.49 |

| IUPAC Name | N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C14H11NO3S4/c16-14(11-3-1-7-19-11)12-6-5-10(21-12)9-15-22(17,18)13-4-2-8-20-13/h1-8,15H,9H2 |

| Standard InChI Key | KPXVDIKSWPRUIW-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=CS3 |

Introduction

Structural and Molecular Characteristics

The molecular formula of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide is C₁₅H₁₁NO₃S₄, with a molecular weight of 397.9 g/mol. The IUPAC name reflects its intricate architecture: a thiophene-2-sulfonamide group bonded to a methyl bridge that connects to a second thiophene ring bearing a thiophene-2-carbonyl substituent. Key structural features include:

-

Sulfonamide group: Known for its role in enzyme inhibition, particularly in antibacterial agents.

-

Thiophene rings: Contribute π-electron density and enhance molecular stability, making the compound suitable for applications in organic electronics.

-

Carbonyl group: Introduces polarity and potential sites for redox reactions .

The compound’s canonical SMILES is C1=CSC(=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3, and its InChIKey is SNRSEWDTIUCFBV-UHFFFAOYSA-N, as derived from computational tools .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide likely involves multi-step reactions:

-

Formation of the thiophene-carbonyl intermediate: The Gewald reaction, which condenses α-methylene carbonyl compounds with cyanoacetates in the presence of sulfur, could generate the aminothiophene core .

-

Sulfonamide coupling: Reacting thiophene-2-sulfonyl chloride with the amine intermediate [(5-(thiophene-2-carbonyl)thiophen-2-yl)methylamine] under basic conditions (e.g., pyridine or triethylamine) yields the target compound.

Example reaction:

Industrial Scalability

Industrial production would prioritize:

-

Catalytic optimization: Transition metal catalysts (e.g., palladium) to accelerate coupling reactions.

-

Flow chemistry: Continuous flow reactors to enhance yield and reduce side reactions .

Chemical Reactivity and Functionalization

Key Reactions

-

Oxidation:

-

Reduction:

-

Nucleophilic substitution:

-

The sulfonamide’s nitrogen could undergo alkylation or acylation to introduce new functional groups.

-

Comparative Analysis with Structural Analogs

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(thiophen-2-ylmethyl)methanesulfonamide | Methanesulfonamide group, simpler structure | Moderate antimicrobial activity |

| 2-Chloro-benzenesulfonamide derivative | Chlorine substituent, higher molecular weight | Antitubercular (MIC = 0.10 μg/mL) |

| Target compound | Dual thiophene rings, carbonyl group | Hypothesized broad-spectrum activity |

Applications in Scientific Research

-

Medicinal Chemistry:

-

Lead compound for antimicrobial and anticancer drug development.

-

-

Materials Science:

-

Organic semiconductors due to π-conjugated thiophene systems.

-

-

Chemical Biology:

-

Probe for studying sulfonamide-protein interactions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume